N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
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Description
“N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide” is a complex organic compound. The “4-tert-butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached . The “3,4-dihydro-2H-quinoline-1-carboxamide” part suggests a quinoline structure (a fused ring compound containing a benzene ring and a pyridine ring) that has been reduced (gained hydrogen atoms) at the 3 and 4 positions, and has a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) at the 1 position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. Techniques such as NMR spectroscopy could be used to analyze the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the specific sites of reactivity on the molecule. The phenyl ring, the quinoline ring, and the carboxamide group could all potentially be sites of reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, influencing the compound’s solubility in different solvents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-20(2,3)16-10-12-17(13-11-16)21-19(23)22-14-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKZELLMKAEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide |
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